A Technical Guide to 5-Chloro-2-(trifluoromethyl)benzonitrile (CAS: 89223-58-5): Properties, Synthesis, and Applications in Modern Chemistry
A Technical Guide to 5-Chloro-2-(trifluoromethyl)benzonitrile (CAS: 89223-58-5): Properties, Synthesis, and Applications in Modern Chemistry
Abstract
5-Chloro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors. Its unique substitution pattern, featuring a nitrile, a chloro, and a trifluoromethyl group, imparts a distinct reactivity profile and desirable physicochemical properties. This guide provides an in-depth examination of this key chemical intermediate, covering its structural properties, analytical characterization, a validated synthesis pathway, key chemical transformations, and its critical role as a building block in the development of advanced molecules. Safety protocols and handling procedures are also detailed to ensure its effective and responsible use in a research and development setting.
Section 1: Physicochemical Properties & Structural Elucidation
5-Chloro-2-(trifluoromethyl)benzonitrile, identified by the CAS number 89223-58-5, is a cornerstone intermediate whose utility is derived directly from its molecular architecture.[1][2] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the electronic nature of the aromatic ring, enhancing the metabolic stability and lipophilicity of derivative compounds—a highly sought-after feature in drug discovery.[3][4][5] The nitrile (-C≡N) and chloro (-Cl) substituents provide versatile reactive handles for subsequent synthetic modifications.
Core Physicochemical Data
The fundamental properties of 5-Chloro-2-(trifluoromethyl)benzonitrile are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 89223-58-5 | [1][6][7] |
| Molecular Formula | C₈H₃ClF₃N | [1][2][8] |
| Molecular Weight | 205.57 g/mol | [1][7][9] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 37 - 41 °C | [8] |
| Boiling Point | 212 °C | [8] |
| InChI Key | YURDICUHGJLUCC-UHFFFAOYSA-N | [7] |
Analytical Characterization Protocol
Confirming the identity and purity of 5-Chloro-2-(trifluoromethyl)benzonitrile is paramount before its use in any synthetic campaign. A multi-technique approach is required for unambiguous structural validation.
Expert Insight: The combination of NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy provides a self-validating system. NMR confirms the precise arrangement of atoms, MS validates the molecular weight and elemental composition, and IR confirms the presence of key functional groups. Purity is typically quantified by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][10][11]
Step-by-Step Protocol: Full Characterization
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
NMR Spectroscopy:
-
¹H NMR: Acquire the proton spectrum. Expect complex splitting in the aromatic region (approx. δ 7.5-8.0 ppm) due to ¹H-¹H and long-range ¹H-¹⁹F coupling.
-
¹⁹F NMR: Acquire the fluorine spectrum. Expect a sharp singlet for the -CF₃ group around δ -62 to -64 ppm.[2] This is a critical and clean diagnostic peak for trifluoromethylated aromatics.
-
¹³C NMR: Acquire the proton-decoupled carbon spectrum. The carbon of the -CF₃ group will appear as a quartet due to ¹³C-¹⁹F coupling. The nitrile carbon will be in the δ 115-120 ppm range, and the aromatic carbons will show distinct signals, with the carbon attached to the CF₃ group showing splitting.[2][12]
-
-
Mass Spectrometry (GC-MS):
-
Prepare a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject into a GC-MS system. The GC trace will establish purity, while the mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 205 and a characteristic M+2 peak (~32% of M⁺) indicative of the single chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the spectrum using KBr pellet or as a thin film.
-
Causality: The key diagnostic peak is the sharp, strong C≡N stretching vibration, typically observed between 2220-2240 cm⁻¹.[1][6][13] The C-F stretching vibrations will appear in the 1100-1350 cm⁻¹ region, and C-Cl stretching will be observed in the fingerprint region (<800 cm⁻¹).
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Section 2: Synthesis & Mechanistic Insights
The most reliable and scalable synthesis of 5-Chloro-2-(trifluoromethyl)benzonitrile proceeds from the readily available starting material, 4-Chloro-2-(trifluoromethyl)aniline, via the Sandmeyer reaction. This classic transformation provides an efficient method for converting an aromatic amine into a nitrile.[14][15]
Expert Insight: The Sandmeyer reaction is a two-stage process: diazotization followed by cyanide displacement.[16] Strict temperature control during diazotization (0-5 °C) is critical. The diazonium salt intermediate is unstable and can decompose violently at higher temperatures. The use of a copper(I) cyanide catalyst is essential for the second step, facilitating the displacement of dinitrogen gas and the formation of the C-CN bond.
Step-by-Step Synthesis Protocol
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazotization: a. To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq). b. Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Stir to form a slurry. c. Cool the mixture to 0-5 °C using an ice-salt bath. d. Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. e. Add the NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C. The formation of the diazonium salt is observed as the slurry clarifies. f. Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Cyanation: a. In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. b. CAUTION: This step generates toxic HCN gas if the solution becomes acidic. Ensure the solution remains basic. c. Heat the cyanide solution to 60-70 °C. d. Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed. e. After the addition is complete, continue heating and stirring for 1-2 hours until gas evolution ceases.
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Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the mixture with an organic solvent such as dichloromethane or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Section 3: Chemical Reactivity & Key Transformations
The trifluoromethyl and nitrile groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr) , particularly at the position para to the trifluoromethyl group (C4).[5][17][18][19] The nitrile group itself is a versatile functional group that can undergo several important transformations.
Expert Insight: The electron-withdrawing power of both the ortho-CF₃ and para-CN groups makes the C-Cl bond susceptible to attack by strong nucleophiles. This allows for the introduction of a wide range of functionalities (e.g., amines, alkoxides, thiols) at the C5 position. The nitrile group can be seen as a masked carboxylic acid or primary amine.
Key Reaction Protocols
Protocol: Hydrolysis of Nitrile to Carboxylic Acid
-
Combine 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The resulting precipitate, 5-Chloro-2-(trifluoromethyl)benzoic acid, is collected by filtration, washed with cold water, and dried.
-
Causality: The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile triple bond, first to an intermediate amide, and then to the final carboxylic acid.[9][10][20][21][22]
Protocol: Nucleophilic Aromatic Substitution (SₙAr) with an Amine
-
Dissolve 5-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) and the desired amine (e.g., pyrrolidine, 1.5 eq) in a polar aprotic solvent like DMSO or DMF.
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purify the product via column chromatography.
Section 4: Applications in Drug Discovery & Agrochemicals
This compound is not typically an active ingredient itself but rather a high-value intermediate. Its structure is strategically designed to allow for the efficient construction of more complex molecules.
-
Pharmaceutical Development: The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[23] The presence of the trifluoromethyl group is known to enhance cell membrane permeability and block metabolic degradation at the ortho position, prolonging the half-life of a drug candidate.[4] This intermediate is used in the synthesis of potential antiviral, anticancer, and anti-inflammatory agents.[4][24]
-
Agrochemical Synthesis: In crop protection, the same properties that benefit pharmaceuticals are leveraged to create more potent and stable pesticides.[3] The trifluoromethyl group can increase the biological activity of herbicides and fungicides, leading to lower application rates and improved environmental profiles.[3][5]
Section 5: Safety, Handling, & Disposal
5-Chloro-2-(trifluoromethyl)benzonitrile is a hazardous substance and must be handled with care. The primary risks are acute toxicity if swallowed or inhaled, and irritation to the skin and eyes.[7][25]
Hazard Identification
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [7][25] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | [25] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [25] |
| Skin Irritation | H315 | Causes skin irritation | [7][25] |
| Eye Irritation | H319 | Causes serious eye irritation | [7][25] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [7] |
Safe Handling Protocol
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
-
Handling: Avoid creating dust. Use spark-proof tools. Keep away from heat, sparks, and open flames. Avoid contact with strong acids, bases, and oxidizing agents.[15]
-
Spill Response: In case of a spill, evacuate the area. Wear full PPE, including a respirator. Cover the spill with an inert absorbent material (e.g., vermiculite, sand), sweep up, and place in a sealed container for hazardous waste disposal.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
-
Disposal: Dispose of waste material at an approved hazardous waste facility, in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
5-Chloro-2-(trifluoromethyl)benzonitrile is a quintessential example of a modern chemical building block, where strategic functionalization leads to broad utility. Its well-defined reactivity, driven by the interplay of its chloro, nitrile, and trifluoromethyl groups, provides chemists with a reliable platform for constructing complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the ongoing development of next-generation pharmaceuticals and agrochemicals.
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